2-{4-[5-(5-carboxy-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Description
This compound is a bis-isoindole derivative featuring a central benzimidazole core and two carboxylic acid substituents. Its structure integrates two isoindole-1,3-dione moieties (at positions 2 and 5) linked via a phenyl-benzimidazole scaffold, creating a planar, aromatic-rich framework. Such methods align with the synthesis of structurally related bioactive molecules, such as indoleamine 2,3-dioxygenase (IDO1) inhibitors .
Properties
Molecular Formula |
C31H16N4O8 |
|---|---|
Molecular Weight |
572.5 g/mol |
IUPAC Name |
2-[4-[5-(5-carboxy-1,3-dioxoisoindol-2-yl)-1H-benzimidazol-2-yl]phenyl]-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C31H16N4O8/c36-26-19-8-3-15(30(40)41)11-21(19)28(38)34(26)17-5-1-14(2-6-17)25-32-23-10-7-18(13-24(23)33-25)35-27(37)20-9-4-16(31(42)43)12-22(20)29(35)39/h1-13H,(H,32,33)(H,40,41)(H,42,43) |
InChI Key |
HTEHEIRADRAUND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=CC(=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)O)N6C(=O)C7=C(C6=O)C=C(C=C7)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization
A widely adopted method involves condensing o-phenylenediamine with dicarboxylic acid derivatives. For example:
-
Reactants : 4-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid and o-phenylenediamine.
-
Conditions : Reflux in glacial acetic acid (12 h, 110°C) with catalytic HCl.
Mechanism :
Rh(III)-Catalyzed C–H Activation
Advanced methods employ [RhCp*Cl₂]₂ (2.5 mol%) with AgOAc (4 equiv) in DCE at 80°C for 15 h. This strategy enables regioselective annulation of 2-arylbenzimidazoles with diazonaphthalenones, forming spirocyclic intermediates.
Key Data :
| Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| [RhCp*Cl₂]₂ | AgOAc | DCE | 80 | 81 |
| [IrCp*Cl₂]₂ | AgOAc | DCE | 80 | 20 |
Phthalimide Substituent Installation
Phthalic Anhydride-Amino Acid Condensation
Phthalimide-carboxylic acid units are synthesized via fusion reactions:
-
Reactants : Phthalic anhydride and D-glycine (1:1 molar ratio).
-
Conditions : Solvent-free fusion at 170–190°C for 30 min.
Characterization :
Suzuki-Miyaura Coupling
For introducing aryl-phthalimide groups, Ni-catalyzed coupling is effective:
-
Reactants : 5-(Triazinyloxy)oxazole and boronic acid-functionalized phthalimide.
-
Conditions : NiCl₂(dppe) (5 mol%), K₃PO₄, DMF, 100°C, 12 h.
Final Assembly Strategies
Stepwise Coupling Approach
One-Pot Tandem Synthesis
A streamlined method combines Rh-catalyzed annulation and dehydrative condensation:
-
Reactants :
-
2-Arylbenzimidazole (1 equiv).
-
5-Carboxy-1,3-dioxoisoindoline-2-carbonyl chloride (2.1 equiv).
-
-
Conditions :
-
[RhCp*Cl₂]₂ (2.5 mol%), AgOAc (4 equiv), DCE/AcOH (9:1), 80°C, 15 h.
-
Mechanistic Insights :
-
Rh(III) mediates ortho C–H activation of benzimidazole.
-
Carbene insertion forms a six-membered rhodacycle.
Functional Group Transformations
Carboxylic Acid Protection/Deprotection
Yield Data :
| Step | Reagent | Yield (%) |
|---|---|---|
| Protection | Boc₂O/DMAP | 95 |
| Deprotection | HCl (2M) | 92 |
Challenges and Optimization
Steric Hindrance Mitigation
Bulky phthalimide groups hinder coupling efficiency. Solutions include:
Byproduct Formation
Common byproducts include mono-coupled intermediates and over-oxidized benzimidazoles. Remedies:
-
Chromatography : Silica gel (EtOAc/hexane, 3:7) removes mono-coupled species.
-
Reductive Quenching : Add Na₂S₂O₃ post-reaction to prevent oxidation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Cost-Effective Catalysts
Replacing [RhCp*Cl₂]₂ with Cu(OAc)₂ reduces costs but lowers yield (39% vs. 81%).
Solvent Recycling
DCE recovery via distillation achieves 85% reuse efficiency, reducing waste.
Emerging Methodologies
Photocatalytic Coupling
Visible-light-mediated C–H activation using Ru(bpy)₃Cl₂ (2 mol%) under blue LEDs:
Chemical Reactions Analysis
Types of Reactions
2-{4-[5-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized isoindole derivatives, while reduction can produce reduced benzodiazole compounds .
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic properties. Preliminary studies indicate that it may act as an inhibitor for specific pathways or enzymes associated with diseases such as cancer and neurodegenerative disorders. Its structural components suggest possible interactions with key biological targets like enzymes and receptors, which could lead to the development of novel therapeutic agents.
Research into the biological activities of this compound has shown promise in several areas:
- Anticancer Activity : Early studies have indicated that derivatives of this compound may exhibit significant cytotoxic effects against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has evaluated similar compounds for their antitumor efficacy.
- Enzyme Inhibition : The unique structure allows it to potentially inhibit specific enzymes involved in critical biochemical pathways, offering insights into its role as a lead compound in drug discovery.
Organic Synthesis
As a versatile building block in organic synthesis, this compound can be utilized to create more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for synthetic chemists looking to develop new compounds with desired properties.
Mechanism of Action
The mechanism of action of 2-{4-[5-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Structural Complexity : The target compound exhibits higher molecular weight and complexity compared to simpler isoindoles (e.g., 2-(4-ethoxyphenyl)-isoindole-5-COOH ), owing to its dual isoindole and benzimidazole units. This may enhance binding affinity but reduce solubility.
Functional Group Impact: Carboxylic acids in the target compound and CIW improve water solubility and metal-binding capacity, crucial for enzyme interactions.
Bioactivity Trends : Benzimidazole derivatives like Compound 24 show potent enzyme inhibition (IDO1 IC₅₀ < 1 μM), implying that the target compound’s benzimidazole-isoindole scaffold could exhibit similar mechanisms . Molecular networking (cosine score analysis ) and Tanimoto similarity metrics further support bioactivity correlations among structurally related compounds.
Research Findings and Mechanistic Insights
- Synthetic Challenges : The compound’s synthesis likely requires multi-step protocols, similar to the assembly of indole-benzimidazole hybrids via formylation and condensation reactions .
- Computational Predictions : Machine learning models (Tanimoto/Dice indexes ) predict moderate bioactivity overlap with IDO1 inhibitors due to shared benzimidazole pharmacophores.
Biological Activity
The compound 2-{4-[5-(5-carboxy-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid , hereafter referred to as Compound A , is a complex organic molecule characterized by multiple functional groups including carboxylic acids and dioxo groups. Its intricate structure suggests potential biological activity, particularly in pharmacology.
- Molecular Formula : C30H19N3O10
- Molecular Weight : 581.5 g/mol
- CAS Number : 51222-09-4
Biological Activity Overview
Research indicates that Compound A exhibits various biological activities, primarily through its interactions with specific biological targets such as enzymes and receptors. Preliminary studies suggest its potential as an inhibitor for pathways associated with cancer and neurodegenerative disorders.
The compound's structural components may facilitate binding to target sites within biological systems, enhancing its efficacy. The presence of isoindole moieties and benzimidazole derivatives is particularly noteworthy for their roles in modulating enzyme activity and receptor interactions.
Anticancer Activity
A study highlighted the compound's potential to inhibit cell proliferation in various cancer cell lines. For instance, it has shown effectiveness against acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells at concentrations of approximately 0.3 µM and 1.2 µM respectively. This was measured by thymidine uptake assays on day two of culture .
Neuroprotective Effects
In neurodegenerative models, Compound A demonstrated protective effects against amyloid-beta-induced neurotoxicity. This was attributed to its ability to inhibit pro-inflammatory pathways mediated by NF-kB, which is crucial in neuroinflammation .
Case Studies
| Study Focus | Cell Line/Model | Concentration | Outcome |
|---|---|---|---|
| Anticancer Activity | MV4-11 | 0.3 µM | Inhibition of proliferation |
| Anticancer Activity | MOLM13 | 1.2 µM | Inhibition of proliferation |
| Neuroprotection | Neuroblastoma Model | N/A | Protection against Aβ-induced toxicity |
Structural Similarities and Comparisons
Compound A shares structural similarities with other bioactive molecules that exhibit significant pharmacological properties. For example:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Compound B | C17H9NO8 | Anticancer |
| Compound C | C18H19N4O6 | Neuroprotective |
These comparisons help elucidate the unique aspects of Compound A's biological activity and its potential therapeutic applications.
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step condensation reactions. For example, benzimidazole and isoindole moieties can be constructed via acid-catalyzed cyclization. A common approach includes:
- Step 1 : Condensation of phthalic anhydride derivatives with primary amines under reflux in acetic acid to form isoindole-1,3-dione intermediates .
- Step 2 : Coupling with substituted benzimidazoles using catalysts like sodium acetate in acetic acid, followed by purification via recrystallization (DMF/acetic acid mixtures) .
- Optimization : Adjust reaction time (3–5 hours) and stoichiometric ratios (1.1:1 molar ratio of aldehyde to amine) to minimize byproducts. Monitor progress via TLC or HPLC .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions and aromatic proton environments .
- Infrared Spectroscopy (IR) : Identify carbonyl (1700–1750 cm) and carboxylic acid (2500–3300 cm) functional groups .
- Elemental Analysis : Confirm empirical formula accuracy (e.g., C% ±0.3% deviation) .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How can computational methods improve reaction design and mechanistic understanding?
- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for key steps like cyclization or substitution .
- Condition Screening : Apply machine learning to analyze experimental datasets (e.g., solvent polarity, catalyst loading) and predict optimal conditions for yield improvement .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
Advanced: What strategies address structural modifications to enhance bioactivity while maintaining solubility?
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF) at the benzimidazole 5-position to improve binding affinity, as seen in angiotensin II antagonists .
- Carboxylic Acid Functionalization : Convert to esters or amides to modulate lipophilicity, followed by in vitro solubility assays (e.g., shake-flask method) .
- Heterocycle Hybridization : Fuse with triazole or thiazole rings to exploit synergistic pharmacological effects, guided by SAR studies .
Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?
- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., ACD/Labs or Gaussian simulations) to identify discrepancies .
- Isotopic Labeling : Use - or -labeled precursors to clarify ambiguous peaks in complex aromatic systems .
- Crystallography : Obtain single-crystal X-ray structures to unambiguously confirm molecular geometry and hydrogen-bonding networks .
Advanced: What methodologies mitigate challenges in scaling up synthesis while maintaining yield?
- Flow Chemistry : Transition from batch to continuous flow systems to enhance heat/mass transfer during exothermic steps (e.g., cyclization) .
- Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported acetic acid) to reduce waste and improve reproducibility .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Basic: What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of acetic acid fumes or fine particulates .
- Waste Disposal : Neutralize acidic byproducts with bicarbonate before disposal in designated hazardous waste containers .
Advanced: How can researchers validate the compound’s biological activity in target-driven studies?
- In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to measure binding constants () .
- Cellular Uptake Studies : Label with fluorescent tags (e.g., FITC) and quantify intracellular accumulation via flow cytometry .
- Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) with LC-MS quantification .
Advanced: What are the best practices for ensuring reproducibility in multi-step syntheses?
- Detailed Logs : Document exact reagent grades (e.g., anhydrous vs. hydrated sodium acetate), stirring rates, and cooling/heating ramp times .
- Batch Testing : Characterize intermediates (e.g., melting points, values) at each step to catch deviations early .
- Collaborative Validation : Share protocols with independent labs to cross-verify yields and purity metrics .
Basic: How should researchers troubleshoot low yields in the final coupling step?
- Catalyst Screening : Test alternatives like p-toluenesulfonic acid or DMAP to improve reaction efficiency .
- Solvent Optimization : Switch from acetic acid to DMF or DMSO if solubility limits intermediate coupling .
- Temperature Control : Ensure precise thermal regulation (±2°C) during exothermic steps to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
